methyl 1-[4-(1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-[4-(1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate is a heterocyclic compound that features both oxadiazole and pyrazole rings. These structural motifs are known for their significant biological activities and are often incorporated into drug design and development. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
Mechanism of Action
Target of Action
The compound “Methyl 1-[4-(1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate” is a type of 1,2,4-oxadiazole derivative . These derivatives have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . They have been found to target a variety of microorganisms, including Mycobacterium tuberculosis, Plasmodium falciparum, Trypanosoma cruzi, Staphylococcus aureus, and methicillin-resistant S. aureus .
Mode of Action
1,2,4-oxadiazoles, in general, are known to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . This property allows them to interact with biological targets, potentially disrupting their normal functions and leading to their anti-infective activities.
Biochemical Pathways
Given its anti-infective properties, it can be inferred that the compound likely interferes with essential biochemical pathways in the targeted microorganisms, leading to their inhibition or death .
Result of Action
The result of the compound’s action is its anti-infective activity. It has been found to exhibit moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity against Rhizoctonia solani . Notably, certain derivatives of the compound have shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-[4-(1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate typically involves the formation of the oxadiazole and pyrazole rings followed by their coupling. One common method involves the cyclization of appropriate hydrazides and nitriles to form the oxadiazole ring. The pyrazole ring can be synthesized via the reaction of hydrazines with 1,3-diketones. The final step involves esterification to introduce the methyl ester group .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[4-(1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce halogens, alkyl groups, or other functional groups .
Scientific Research Applications
Methyl 1-[4-(1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound’s ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of diseases like cancer and infections.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Pyrazole Derivatives: Compounds with the pyrazole ring are known for their anti-inflammatory and analgesic activities.
Other Heterocyclic Compounds: Similar heterocyclic compounds, such as triazoles and thiadiazoles, also exhibit a wide range of biological activities.
Uniqueness
Methyl 1-[4-(1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate is unique due to the combination of the oxadiazole and pyrazole rings in a single molecule. This dual functionality allows it to interact with multiple biological targets, potentially leading to synergistic effects. Additionally, the presence of the methyl ester group can influence the compound’s solubility and bioavailability, further enhancing its potential as a therapeutic agent .
Properties
IUPAC Name |
methyl 1-[4-(1,2,4-oxadiazol-3-yl)phenyl]pyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O3/c1-19-13(18)11-6-7-17(15-11)10-4-2-9(3-5-10)12-14-8-20-16-12/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXLHYULORHEOPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=C1)C2=CC=C(C=C2)C3=NOC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.